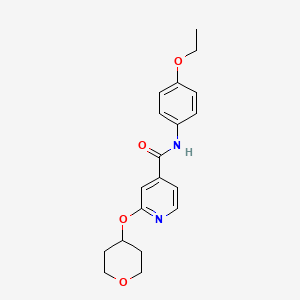

N-(4-ethoxyphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide

Descripción

N-(4-ethoxyphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide is a pyridine-4-carboxamide derivative featuring a 4-ethoxyphenyl group at the carboxamide position and a tetrahydropyranyl (oxan-4-yl) ether substituent at the pyridine 2-position. Pyridine carboxamides are widely explored in drug discovery due to their versatility in targeting enzymes (e.g., kinases) and receptors, with substituents modulating solubility, potency, and selectivity .

Propiedades

IUPAC Name |

N-(4-ethoxyphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c1-2-24-16-5-3-15(4-6-16)21-19(22)14-7-10-20-18(13-14)25-17-8-11-23-12-9-17/h3-7,10,13,17H,2,8-9,11-12H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJHTGXLXSCLAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)OC3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide typically involves the following steps:

Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be introduced through an etherification reaction, where 4-ethoxyphenol reacts with an appropriate alkylating agent under basic conditions.

Formation of the Oxan-4-yloxy Intermediate: The oxan-4-yloxy group can be synthesized by reacting 4-hydroxyoxane with a suitable halogenated pyridine derivative.

Coupling Reaction: The final step involves coupling the ethoxyphenyl and oxan-4-yloxy intermediates with a pyridine-4-carboxamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-ethoxyphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential ligand for studying protein-ligand interactions.

Medicine: As a candidate for drug development due to its unique structure.

Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mecanismo De Acción

The mechanism of action of N-(4-ethoxyphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of biological pathways.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Pyridine-4-carboxamide Derivatives

BMS-777607 (Analogue 10)

- Structure: Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide.

- Key Features : Fluorine atoms at pyridine 3-position and pyridone 4-position.

- Activity: Potent Met kinase inhibitor with >90% tumor stasis in GTL-16 xenograft models.

- Data :

N-[2-(Aryl)thiazolidin-3-yl]pyridine-4-carboxamides

- Structure: Thiazolidinone derivatives linked to pyridine-4-carboxamide.

- Key Features : Anti-inflammatory activity via 3D-QSAR-optimized substituents.

- Data: Bulky electron-withdrawing groups at thiazolidinone improved IC₅₀ values (e.g., 5a-p derivatives with IC₅₀ ~0.1–10 μM) .

Comparison with Target Compound: The oxan-4-yloxy group in the target compound may enhance solubility similar to BMS-777607’s pyridone substitution. However, the lack of fluorine or thiazolidinone moieties suggests divergent biological targets.

Ethoxyphenyl-Containing Compounds

Benzamide Derivatives ()

- Examples: (2S)-2-{[(2S)-2-Benzamido-3-(4-ethoxyphenyl)propanoyl]amino}-3-phenylpropyl acetate .

- Key Features : Ethoxyphenyl group linked to benzamide core.

- Activity: Not explicitly stated, but alkoxy chain length (methoxy vs. ethoxy vs. propoxy) influences lipophilicity and metabolic stability.

Etometazen ()

- Structure: Benzimidazole derivative with 4-ethoxyphenylmethyl and diethylaminoethyl groups.

- Activity: Opioid receptor agonist (non-carboxamide structure).

- Data : Ethoxyphenyl enhances μ-opioid receptor binding affinity .

Comparison with Target Compound :

The ethoxyphenyl group’s role varies by core structure: in benzamides, it modulates pharmacokinetics; in Etometazen, it aids receptor binding. The target compound’s pyridine carboxamide core likely prioritizes kinase or enzyme targeting over receptor binding.

Morpholine and Heterocyclic Derivatives

Mosliciguat ()

- Structure : N-{3-[2-(2-hydroxyethoxy)-6-(morpholin-4-yl)pyridin-4-yl]-4-methylphenyl}-2-(trifluoromethyl)pyridine-4-carboxamide.

- Key Features : Morpholine and trifluoromethyl groups.

- Activity : Antineoplastic agent with improved kinase selectivity.

- Data : Hydroxyethoxy and morpholine groups enhance blood-brain barrier penetration .

Comparison with Target Compound :

The oxan-4-yloxy group in the target compound may mimic morpholine’s solubility-enhancing effects but lacks the trifluoromethyl group’s electron-withdrawing properties.

Key Findings and Contradictions

- Substituent Effects :

- Activity Divergence : Despite shared carboxamide cores, biological activity varies widely (kinase inhibition vs. anti-inflammatory vs. opioid effects), underscoring the importance of auxiliary substituents .

Actividad Biológica

N-(4-ethoxyphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological activity, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an ethoxyphenyl group and an oxan-4-yloxy moiety. Its molecular formula is C18H22N2O3, indicating the presence of nitrogen and oxygen functionalities that may contribute to its biological activity.

Synthesis

The synthesis of N-(4-ethoxyphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide typically involves:

- Starting Materials : 4-ethoxyphenol, oxan-4-ol, and pyridine-4-carboxylic acid.

- Reaction Conditions : The reaction is conducted under acidic or basic conditions to facilitate the formation of the amide bond.

- Purification : The product is purified using recrystallization techniques to ensure high purity for biological testing.

The biological activity of N-(4-ethoxyphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide may involve interaction with specific receptors or enzymes, potentially influencing pathways related to inflammation, cancer cell proliferation, or neurodegenerative diseases.

Case Studies

- Anticancer Activity : In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HCT116). The compound showed an IC50 value in the low micromolar range, indicating significant potency against these cell lines.

- Anti-inflammatory Effects : Research indicated that the compound could inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

- Neuroprotective Properties : Preliminary studies have suggested that N-(4-ethoxyphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide may protect neuronal cells from oxidative stress-induced apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Model | IC50/EC50 Value | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 5 µM | |

| Anticancer | HCT116 | 3 µM | |

| Anti-inflammatory | RAW 264.7 macrophages | 10 µM | |

| Neuroprotection | SH-SY5Y neurons | 15 µM |

Discussion

The data suggests that N-(4-ethoxyphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide has promising biological activities that warrant further investigation. The compound's ability to inhibit cancer cell proliferation and modulate inflammatory responses highlights its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.